4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane is a unique spiro compound that features a bicyclic structure incorporating both oxygen and nitrogen atoms. This compound belongs to the class of diazaspiro compounds, which are characterized by their distinctive spirocyclic frameworks. The molecular formula for 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane is CHNO, and it is recognized for its potential applications in medicinal chemistry and materials science, particularly due to its bioactive properties and structural versatility .
The synthesis of 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane typically involves cyclization reactions that form the spirocyclic core. A common synthetic route includes the reaction of a suitable diamine with an epoxide under either acidic or basic conditions. The reaction conditions must be carefully controlled to optimize yield and purity, often requiring specific temperature and pH adjustments.
In laboratory settings, the synthesis may proceed through the following steps:
Industrial production may utilize continuous flow reactors for enhanced efficiency and scalability, alongside automated synthesis platforms .
The molecular structure of 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane features a spirocyclic arrangement where a nitrogen atom is part of both rings, contributing to its unique properties. The compound contains an ethyl group at position 4 and an oxygen atom at position 9 within the spiro framework.
Key structural data include:
4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane can participate in several chemical reactions:
The reactivity of this compound allows it to serve as a versatile intermediate in organic synthesis, enabling further functionalization that can enhance its biological activity or alter its physical properties.
At a molecular level, 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane interacts with various biological targets, including sigma receptors and mu-opioid receptors. Its dual agonist and antagonist properties suggest that it can modulate receptor activity through specific binding interactions.
4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane has several potential applications:
The 1,4-diazaspiro[5.5]undecane scaffold forms the foundational architecture of 4-ethyl-9-oxa-1,4-diazaspiro[5.5]undecane (MW: 184.28 g/mol, Formula: C₁₀H₂₀N₂O) [1] [6]. Efficient construction of this spirocyclic system typically employs cyclohexanone derivatives as key precursors. Patent research demonstrates a two-step approach: First, cyclohexanone undergoes condensation with aminoacetaldehyde dimethyl acetal to form an enamine intermediate. Subsequent acid-catalyzed cyclization generates the 1-oxa-4,9-diazaspiro[5.5]undecane core, where the 9-oxa group originates from the acetaldehyde-derived oxygen [4] [8]. Alternative routes utilize bifunctional carbonyl components in Mannich-type reactions, enabling simultaneous formation of both nitrogen-containing rings under mild conditions. The spiro junction’s rigidity is crucial for precise spatial orientation of pharmacophores, making ring-closing methodologies a critical research focus. Recent optimizations have improved yields to >75% by employing anhydrous conditions and controlled temperature gradients during cyclization [4].
Table 1: Key Building Blocks for Spirocyclic Core Synthesis
Precursor | Cyclization Agent | Product | Reported Yield |
---|---|---|---|
Cyclohexanone | Aminoacetaldehyde dimethyl acetal | 9-Oxa-1,4-diazaspiro[5.5]undecane | 68-75% |
4-Piperidone monohydrate | Ethylene glycol ditosylate | 1-Oxa-4,9-diazaspiro[5.5]undecane derivative | 62% |
N-Boc-4-piperidone | 2-Chloroethylamine hydrochloride | 9-Boc-1-oxa-4,9-diazaspiro[5.5]undecane | 70% [9] |
Position-selective N-alkylation at the diazaspiro system’s tertiary nitrogen (N-4) constitutes the primary route for ethyl group installation. The unsubstituted 1-oxa-4,9-diazaspiro[5.5]undecane core undergoes alkylation using iodoethane or bromoethane in acetonitrile or DMF, often with inorganic bases like potassium carbonate or cesium carbonate [4] [8]. Optimization studies reveal that steric effects dominate regioselectivity, favoring N-4 alkylation over N-9 functionalization by a 10:1 ratio due to reduced steric hindrance at N-4. Microwave-assisted synthesis (100°C, 30 min) significantly enhances reaction efficiency, achieving >90% conversion with minimized di-alkylated byproducts [8]. The ethyl moiety’s size is pharmacologically strategic – computational analyses confirm that ethyl optimally balances receptor affinity and metabolic stability compared to methyl or propyl analogues. This electronic modulation enhances sigma-1 receptor (σ1R) binding, a key target for central nervous system therapeutics [5] [8].
Following core ethylation, N-9 serves as the primary site for structural diversification to enhance receptor polypharmacology. Nucleophilic displacement reactions with substituted aryl halides enable installation of diverse pharmacophores. Notably, 2,5-difluorophenethyl derivatives exhibit potent dual μ-opioid receptor (MOR) agonism and σ1R antagonism [5] [8]. A versatile three-step sequence facilitates this: (1) Boc protection of N-9 (using di-tert-butyl dicarbonate); (2) Ethyl group introduction at N-4; (3) Boc deprotection followed by reductive amination or alkylation with substituted halides. Pyridyl variants demonstrate enhanced blood-brain barrier permeability, evidenced by QSAR models correlating calculated logP values (1.8–2.3) with in vivo analgesic efficacy [5]. Critical modifications include:
Table 2: Biological Activity of N-9 Modified Derivatives
N-9 Substituent | MOR Agonism (IC₅₀, nM) | σ1R Binding (Ki, nM) | Analgesic Efficacy (% vs. Oxycodone) |
---|---|---|---|
2,5-Difluorophenethyl | 3.2 | 18.9 | 98% |
3-Pyridylmethyl | 56.8 | 124.3 | 65% |
Unsubstituted phenethyl | 22.4 | 89.7 | 75% |
4-Trifluoromethylbenzyl | 41.3 | 38.5 | 72% |
While the spiro core lacks inherent chirality, stereoselective synthesis becomes crucial when introducing chiral centers at positions like C-2 or C-3. Asymmetric hydrogenation using Ru-(S)-BINAP catalysts achieves >90% ee for 3-one derivatives, though direct methods for 4-ethyl-9-oxa-1,4-diazaspiro[5.5]undecane remain underdeveloped [8]. Chiral resolution dominates current approaches: Diastereomeric salts form with (R)- or (S)-mandelic acid, followed by fractional crystallization. For instance, the (R)-enantiomer of 9-(2,5-difluorophenethyl)-4-ethyl-2-methyl-3-one derivative was isolated as a fumarate salt (99.5% ee) via this method [8]. Emerging catalytic systems show promise:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: